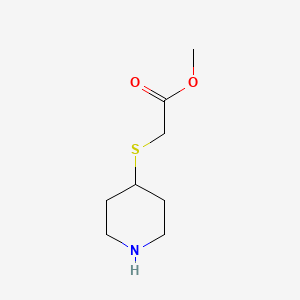
Methyl 2-(piperidin-4-ylthio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(piperidin-4-ylthio)acetate is an organic compound that features a piperidine ring, a sulfur atom, and an ester functional group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(piperidin-4-ylthio)acetate typically involves the reaction of piperidine derivatives with thiol-containing compounds under specific conditions. One common method includes the nucleophilic substitution of a halogenated ester with a piperidine-thiol compound . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperidin-4-ylthio)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-(piperidin-4-ylthio)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(piperidin-4-ylthio)acetate involves its interaction with specific molecular targets. The piperidine ring can bind to various receptors or enzymes, modulating their activity. The sulfur atom may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Methyl 2-(piperidin-4-yl)acetate: Similar structure but lacks the sulfur atom.
Thiophene derivatives: Contain a sulfur atom in a five-membered ring.
Uniqueness
Methyl 2-(piperidin-4-ylthio)acetate is unique due to the presence of both a piperidine ring and a sulfur atom, which can impart distinct chemical and biological properties.
Biological Activity
Methyl 2-(piperidin-4-ylthio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure
This compound features a piperidine ring substituted with a thioether group and an acetate moiety. This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating notable efficacy.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.0195 mg/mL | |
| Escherichia coli | 0.0048 mg/mL | |
| Bacillus mycoides | 0.0098 mg/mL | |
| Candida albicans | 0.039 mg/mL |
The compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus mycoides, as well as antifungal properties against Candida albicans.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. The compound's ability to inhibit specific enzymes involved in cancer progression has been a focal point in recent studies.
The compound may exert its anticancer effects through inhibition of cyclooxygenase (COX) enzymes, which are implicated in tumorigenesis and inflammation. COX inhibitors can reduce the production of prostaglandins that promote cancer cell proliferation and survival .
Case Studies
- In Vitro Studies : A study conducted on various piperidine derivatives, including this compound, demonstrated significant inhibition of cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells by modulating key signaling pathways .
- In Silico Predictions : Computational studies utilizing the PASS (Prediction of Activity Spectra for Substances) tool have predicted a broad spectrum of biological activities for this compound, suggesting potential applications beyond antimicrobial and anticancer uses .
Properties
Molecular Formula |
C8H15NO2S |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
methyl 2-piperidin-4-ylsulfanylacetate |
InChI |
InChI=1S/C8H15NO2S/c1-11-8(10)6-12-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3 |
InChI Key |
AVLPFVKIWBCCOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















